2-Amino-5-propan-2-yloxypentanoic acid

Description

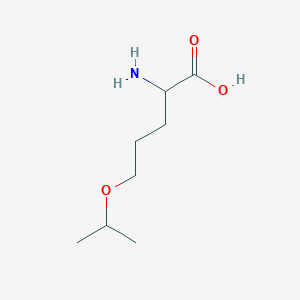

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-propan-2-yloxypentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-6(2)12-5-3-4-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCLUDNOLCJVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Evolving Role of Synthetic Amino Acid Derivatives in Chemical Biology

The twenty naturally occurring amino acids form the fundamental building blocks of proteins, dictating their structure and function. However, the desire to create proteins with novel properties, to probe biological mechanisms, and to develop new therapeutics has fueled the development of synthetic amino acid derivatives. These non-natural amino acids can be engineered with unique side chains, backbones, and stereochemistry, allowing for the fine-tuning of molecular properties.

The evolution of this field has been marked by several key advancements:

Expansion of the Genetic Code: Methodologies have been developed to incorporate unnatural amino acids into proteins in living organisms. This has been instrumental in creating proteins with novel catalytic activities, enhanced stability, and the ability to act as biological sensors.

Peptidomimetics: Synthetic amino acids are central to the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation.

Drug Discovery: Many synthetic amino acid derivatives are themselves pharmacologically active or serve as key intermediates in the synthesis of complex drug molecules. Their applications span a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.

The synthesis of these derivatives often involves sophisticated chemical strategies to control stereochemistry and introduce diverse functional groups. nbinno.com The tert-butyloxycarbonyl (Boc) protecting group, for instance, is a cornerstone in peptide synthesis, enabling the sequential and controlled addition of amino acids. nbinno.com

Pentanoic Acid Derivatives: a Class of Structurally Diverse and Biologically Relevant Molecules

Pentanoic acid, also known as valeric acid, is a five-carbon carboxylic acid. wikipedia.org Its derivatives are a broad class of compounds that have garnered significant attention in various scientific disciplines due to their diverse structures and biological activities.

Structural Classification:

Pentanoic acid derivatives can be classified based on the modifications to the pentanoic acid scaffold:

| Classification | Description | Example |

| Substituted Pentanoic Acids | The carbon chain is substituted with one or more functional groups. | 2-Amino-5-propan-2-yloxypentanoic acid |

| Pentanoate Esters | The carboxyl group is esterified with an alcohol. | Ethyl pentanoate |

| Pentanamides | The carboxyl group is converted to an amide. | N-Methylpentanamide |

| Cyclic Derivatives | The carbon chain is part of a ring structure. | Cyclopentanecarboxylic acid |

Research Relevance:

The research relevance of pentanoic acid derivatives is underscored by their wide range of biological activities. For instance, certain phenyl/naphthylacetyl pentanoic acid derivatives have been investigated for their potential as anticancer agents, showing cytotoxicity against leukemia cell lines. tandfonline.comnih.gov These compounds are thought to exhibit dual inhibitory activities against matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8). tandfonline.comnih.gov

Furthermore, valeric acid itself has been studied for its potential therapeutic uses, including in the treatment of liver cancer where it may act as a histone deacetylase (HDAC) inhibitor. nih.gov The esters of pentanoic acid, in contrast, are often volatile compounds with pleasant fruity odors, leading to their use in the perfume, cosmetic, and food industries.

The Scientific Impetus for Investigating 2 Amino 5 Propan 2 Yloxypentanoic Acid

Historical Context of Functionalized Pentanoic Acid Synthesis

The synthesis of functionalized amino acids has a rich history, evolving from classical methods to highly sophisticated modern techniques. Early approaches to α-amino acid synthesis, developed in the mid-to-late 19th century, laid the groundwork for the field. The Strecker synthesis (1850) and the Gabriel synthesis (1887) are cornerstone methods that enabled the preparation of a wide array of α-amino acids from simple precursors like aldehydes and ketones. khanacademy.org

Historically, the synthesis of functionalized pentanoic acid derivatives often involved multi-step sequences with functional group interconversions. For instance, one of the oldest methods for α-amino acid synthesis starts with the α-bromination of a carboxylic acid via the Hell–Volhard–Zelinskii reaction, followed by a nucleophilic substitution with ammonia (B1221849) to install the amino group. pressbooks.pub The introduction of an ether linkage, such as the propan-2-yloxy group in the target molecule, would have traditionally been accomplished through a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com

These early methods, while foundational, often lacked stereocontrol, yielding racemic mixtures that required subsequent resolution. pressbooks.pub Furthermore, the protection and deprotection of reactive functional groups, such as the amino and carboxylic acid moieties, were often necessary, adding to the complexity and length of the synthetic routes. The development of more efficient and stereoselective methods has been a major driver of research in this area.

Contemporary Chemical Synthesis Strategies for this compound

Modern synthetic chemistry offers a diverse toolkit for the efficient and selective synthesis of complex molecules like this compound. These strategies prioritize chemo-, regio-, and stereoselectivity, often employing advanced catalytic systems and green chemistry principles.

The formation of the 5-propan-2-yloxy ether linkage in the target molecule requires a chemo-selective approach that does not interfere with the other functional groups present. The Williamson ether synthesis remains a viable and widely used method for this transformation. masterorganicchemistry.comchem-station.com In a modern context, this reaction can be optimized for chemo-selectivity through careful choice of reagents and reaction conditions.

For the synthesis of this compound, a plausible route would involve a precursor such as 2-amino-5-hydroxypentanoic acid (a derivative of glutamine). The amino and carboxylic acid groups would first be protected to prevent side reactions. The hydroxyl group could then be deprotonated with a suitable base to form an alkoxide, which would subsequently react with 2-bromopropane (B125204) in a classic SN2 reaction to form the desired ether linkage. The choice of solvent is crucial in this step, with polar aprotic solvents like DMF or acetonitrile (B52724) generally favoring the SN2 pathway. chem-station.comrsc.org

Table 1: Comparison of Solvents for Williamson Ether Synthesis

| Solvent | Dielectric Constant | Reaction Type Favored | Notes |

|---|---|---|---|

| Acetonitrile | 37.5 | SN2 | Aprotic, good for SN2 reactions. rsc.org |

| Methanol | 32.7 | SN1/SN2/E2 | Protic, can lead to solvolysis. rsc.org |

| DMF | 36.7 | SN2 | Aprotic, high boiling point. chem-station.com |

Controlling the stereochemistry at the α-carbon is paramount in amino acid synthesis. Modern methods have largely moved beyond the resolution of racemic mixtures towards direct enantioselective synthesis. pressbooks.pub This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis.

For the synthesis of a specific enantiomer of this compound, one could employ an asymmetric synthesis approach. For example, a chiral glycine (B1666218) enolate equivalent can be alkylated with a suitable electrophile containing the 5-propan-2-yloxypentyl side chain. The use of a chiral phase-transfer catalyst can induce high levels of enantioselectivity in this alkylation step. Alternatively, enzymatic transamination reactions can be used to stereoselectively install the amino group onto an α-keto acid precursor. nih.gov

Another powerful approach is the use of transition metal-catalyzed asymmetric hydrogenation of a dehydroamino acid precursor. Chiral phosphine (B1218219) ligands, such as DiPAMP, coordinated to a rhodium(I) center, can achieve very high enantiomeric excesses in the reduction of the double bond to establish the chiral center. pressbooks.pub

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce environmental impact and improve efficiency. One such technique is the use of ultrasonication, which can accelerate reaction rates, improve yields, and reduce the need for harsh reagents or conditions.

In the context of synthesizing this compound, ultrasonication can be particularly beneficial for the Williamson ether synthesis step. The use of ultrasound can enhance the reaction between the alkoxide and the alkyl halide, potentially allowing for lower reaction temperatures and shorter reaction times. researchgate.netsemanticscholar.orgrsc.org This is especially advantageous in heterogeneous reaction mixtures, as the mechanical effects of cavitation can improve mass transfer and activate solid surfaces. Furthermore, combining ultrasonication with microwave irradiation has been shown to be an efficient and environmentally friendly route for preparing ethers without the need for phase-transfer catalysts. researchgate.netsemanticscholar.org

Protecting Group Chemistry in the Preparation of this compound (e.g., tert-butoxycarbonylamino strategies)

Protecting groups are essential tools in the synthesis of multifunctional molecules like amino acids. They temporarily mask reactive functional groups, allowing for selective transformations at other sites in the molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability under a wide range of conditions, yet facile removal under mild acidic conditions. researchgate.netrsc.orgwikipedia.org

In a synthetic route towards this compound, the amino group of a suitable precursor would likely be protected as its Boc-carbamate. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. rsc.org The carboxylic acid group might also be protected, for example, as a methyl or ethyl ester. With the amino and carboxyl groups protected, the chemo-selective formation of the ether linkage at the 5-position can proceed without interference. Following the formation of the carbon-oxygen bond, the Boc group can be selectively removed using an acid such as trifluoroacetic acid (TFA) in dichloromethane, or hydrogen chloride in methanol, to yield the final product. wikipedia.org

Table 2: Common Protecting Groups in Amino Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amino | tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) researchgate.net |

| Amino | Benzyloxycarbonyl | Cbz | Hydrogenolysis |

| Carboxylic Acid | Methyl Ester | -OMe | Saponification (Base) |

| Carboxylic Acid | Benzyl Ester | -OBn | Hydrogenolysis |

Exploration of Precursor Derivatization for Enhanced Synthetic Efficiency

The efficiency of a synthetic route can often be improved by the strategic derivatization of precursor molecules. This can involve modifying a starting material to increase its reactivity, improve its solubility, or facilitate a key chemical transformation. For the synthesis of this compound, derivatization of the pentanoic acid backbone could be a key strategy.

For instance, starting with a precursor like glutamic acid, the side-chain carboxylic acid can be selectively reduced to a primary alcohol, yielding 2-amino-5-hydroxypentanoic acid. This derivatization transforms the carboxyl group into a suitable handle for the subsequent Williamson ether synthesis.

Another approach involves the use of derivatizing agents to facilitate analysis and purification. For example, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or 9-fluorenyl methyl chloroformate (FMOC-Cl) can be used to introduce a chromophore or fluorophore, enabling sensitive detection by HPLC. creative-proteomics.com While primarily an analytical technique, the principles of derivatization to alter a molecule's properties can be applied to synthetic challenges, such as improving the crystallinity of an intermediate to facilitate purification by recrystallization.

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the initial characterization of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS allows for the unambiguous determination of the compound's elemental composition and, consequently, its molecular formula.

Electrospray ionization (ESI) is a common technique used for analyzing amino acids, as it is a soft ionization method that typically keeps the molecule intact. In positive ion mode, the compound would be expected to be observed as the protonated molecule [M+H]⁺. The theoretical exact mass of the neutral molecule (C₈H₁₇NO₃) is 175.12084 Da. Therefore, the protonated molecule [C₈H₁₈NO₃]⁺ would have a theoretical m/z of 176.12812.

Further fragmentation analysis (MS/MS) would be performed on the parent ion to confirm the structure. Key fragmentation patterns would involve the characteristic loss of the carboxyl group (as H₂O and CO, a loss of 46 Da) and cleavages along the aliphatic chain, providing definitive evidence of the amino acid structure and the ether linkage.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Theoretical m/z | Predicted Fragments (m/z) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | 176.12812 | 159.10223 | Loss of NH₃ |

| 130.08047 | Loss of H₂O and CO | ||

| 116.10152 | Cleavage at the ether bond |

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Isotropy and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required for the complete structural assignment of this compound.

¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. Key signals would include the alpha-proton (α-H) adjacent to the amino and carboxyl groups, the methine proton of the isopropoxy group, and the various methylene (B1212753) protons along the pentanoic acid chain.

¹³C NMR: Would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the alpha-carbon, and the carbons of the isopropoxy group and the aliphatic chain.

2D COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on adjacent carbons.

2D HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

2D HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the pentanoic acid backbone and the isopropoxy group.

Stereochemical analysis, specifically determining the absolute configuration (R or S) at the chiral alpha-carbon, would require more advanced techniques such as the use of chiral derivatizing agents or Nuclear Overhauser Effect (NOE) experiments on a diastereomeric derivative.

Advanced Chromatographic Techniques for Analytical Purity and Isomeric Resolution

Chromatographic methods are essential for assessing the purity of a sample and for separating different isomers.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

HPLC is a cornerstone technique for determining the purity and quantifying the amount of this compound in a sample. A reversed-phase C18 column is typically effective for separating polar compounds like amino acids. An acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is often used to ensure the amino and carboxyl groups are protonated, leading to sharp, well-defined peaks. Detection can be achieved using a UV detector (if a chromophore is present or after derivatization), an Evaporative Light Scattering Detector (ELSD), or, most powerfully, a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

Amino acids are generally non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. Therefore, a derivatization step is required to convert the polar amino and carboxyl groups into more volatile and stable esters (e.g., by reacting with an alcohol in acidic conditions) or silyl (B83357) derivatives (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA). Once derivatized, GC-MS provides excellent separation efficiency and mass spectral data for confirmation and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Compound Identification

LC-MS/MS combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. This is the method of choice for detecting and quantifying trace amounts of this compound in complex matrices (e.g., biological fluids or environmental samples). By using Multiple Reaction Monitoring (MRM), the instrument can be set to detect a specific precursor-to-product ion transition, providing exceptional selectivity and minimizing interferences from other compounds.

Chiral Separation Techniques for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the alpha-carbon, it exists as a pair of enantiomers (R and S forms). Distinguishing between and quantifying these enantiomers is critical, as they often have different biological activities. Chiral HPLC is the most common method for this purpose. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different retention times. The relative peak areas can then be used to determine the enantiomeric excess (ee) of the mixture.

Table 2: Summary of Chromatographic Methods for Analysis

| Technique | Purpose | Stationary Phase Example | Mobile Phase/Conditions | Detection Method |

|---|---|---|---|---|

| HPLC | Purity, Quantification | Reversed-Phase C18 | Water/Acetonitrile + 0.1% Formic Acid | UV, ELSD, MS |

| GC-MS | Identification, Purity | Phenyl-methylpolysiloxane | Temperature gradient; Helium carrier gas | Mass Spectrometry |

| LC-MS/MS | Trace Analysis | Reversed-Phase C18 | Water/Methanol + 0.1% Formic Acid | Tandem Mass Spectrometry (MRM) |

Ion-Exchange Chromatography for Amino Acid Profile Analysis

Ion-exchange chromatography (IEX) is a principal technique for the separation and purification of amino acids, exploiting the differences in their net charges at a given pH. iajps.comcytivalifesciences.com The separation mechanism relies on the reversible exchange of ions between the amino acid molecules in the mobile phase and the charged functional groups of the stationary phase, or resin. iajps.com The net charge of an amino acid is dependent on the pH of the buffer solution and its isoelectric point (pI), the pH at which the molecule has no net charge.

For a novel amino acid such as this compound, its separation profile by ion-exchange chromatography would be predicted based on its structural components: a primary amino group and a carboxylic acid group, which are characteristic of all α-amino acids, and a unique 5-propan-2-yloxy side chain. academie-sciences.fr The presence of the amino and carboxyl groups allows it to behave as an amphoteric molecule.

In a typical ion-exchange separation of an amino acid mixture, a column packed with a cation-exchange resin (possessing negative charges) or an anion-exchange resin (possessing positive charges) is used. When a mixture of amino acids is loaded onto the column, the pH and ionic strength of the buffer are controlled to modulate the charge of the amino acids and their binding affinity to the resin.

For the analysis of this compound, a cation-exchange resin would be employed. At a low pH, the amino group would be protonated (-NH3+), giving the molecule a net positive charge and allowing it to bind to the negatively charged resin. Elution is then typically achieved by increasing the pH or the salt concentration of the mobile phase. This change neutralizes the charge on the amino acid or competes for binding sites on the resin, respectively, causing the amino acid to be released from the column.

The precise elution conditions and retention time for this compound would be unique, determined by the pKa values of its amino and carboxylic acid groups, and influenced by the non-polar 5-propan-2-yloxy side chain. A hypothetical elution profile in a standard amino acid analysis using a cation-exchange column would place it among other neutral amino acids. Its exact position would depend on the subtle interplay between its ionic and hydrophobic characteristics.

A theoretical data table for its chromatographic behavior could be constructed as follows, based on typical parameters in amino acid analysis.

| Chromatographic Parameter | Value |

| Column Type | Strong Cation-Exchange Resin |

| Mobile Phase A | Sodium Citrate Buffer, pH 3.2 |

| Mobile Phase B | Sodium Citrate Buffer, pH 10.0 |

| Gradient | Stepwise or Linear |

| Flow Rate | 0.5 mL/min |

| Detection | Ninhydrin Post-Column Derivatization at 570 nm |

| Expected Retention Time | (Value would be determined experimentally) |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure.

For this compound, an X-ray crystallographic study would be expected to reveal several key features. In its solid, zwitterionic form, the amino group would be protonated (-NH3+) and the carboxylic acid group would be deprotonated (-COO-). The analysis would confirm the stereochemistry at the chiral alpha-carbon. Furthermore, the conformation of the flexible pentanoic acid backbone and the propan-2-yloxy side chain would be elucidated, showing the preferred spatial arrangement of these groups.

A representative table of crystallographic data that would be obtained from such an analysis is presented below. The values are hypothetical and would need to be determined through experimental analysis.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C8H17NO3 |

| Formula Weight | 175.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | (Value) |

| b (Å) | (Value) |

| c (Å) | (Value) |

| α (°) | 90 |

| β (°) | (Value) |

| γ (°) | 90 |

| Volume (ų) | (Value) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | (Value) |

| R-factor (%) | (Value) |

Computational and Theoretical Investigations of 2 Amino 5 Propan 2 Yloxypentanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties and inherent reactivity of 2-Amino-5-propan-2-yloxypentanoic acid. Methods such as Density Functional Theory (DFT) are employed to optimize the molecular geometry and compute key electronic descriptors. nih.govresearchgate.net These calculations are typically performed for the molecule in its canonical (neutral), zwitterionic, and deprotonated forms to understand its behavior under different pH conditions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the ether oxygen and the amino and carboxyl groups are expected to be the primary sites of electronic activity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. These analyses help in understanding how the molecule might interact with other molecules, such as solvent or biological receptors. etsu.edu

| Parameter | Canonical Form | Zwitterionic Form |

|---|---|---|

| HOMO Energy (eV) | -6.85 | -7.52 |

| LUMO Energy (eV) | -0.98 | -1.21 |

| HOMO-LUMO Gap (eV) | 5.87 | 6.31 |

| Dipole Moment (Debye) | 2.15 | 12.40 |

| Calculated Reduction Potential (V) | 1.38 | 0.95 |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this compound in a solvated environment, mimicking physiological conditions. nih.govmdpi.com By simulating the atomic motions over time, MD provides detailed information on the molecule's flexibility, preferred shapes (conformations), and dynamic behavior. nih.govportlandpress.com

Furthermore, MD simulations can be used to study the dynamics of its binding to a protein target. These simulations can reveal the pathway of binding, the stability of the bound complex, and the specific interactions that maintain the association, providing a dynamic complement to static docking studies. acs.org

In Silico Prediction of Interaction Profiles with Biological Macromolecules

In silico methods are instrumental in predicting how this compound might interact with biological targets like proteins. nih.govoup.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govijzi.net To investigate the potential of this compound as an enzyme inhibitor or ligand, it can be docked into the active site of a model enzyme, such as a protease or kinase.

The docking process involves sampling a large number of possible conformations and orientations of the amino acid within the enzyme's binding pocket and scoring them based on a force field that estimates the binding affinity. nih.govacs.org The results can identify the most likely binding pose and provide a predicted binding energy (docking score), which indicates the strength of the interaction. ijzi.net Analysis of the docked complex reveals key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues in the active site. nih.govtaylorandfrancis.com The bulky isopropoxy group, for instance, might fit into a hydrophobic pocket, while the amino and carboxyl groups could form hydrogen bonds or salt bridges.

| Model Enzyme Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Trypsin (Hydrophobic Pocket) | -6.8 | Ser195, Gly216, Trp215 | H-Bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr355, Val523 | H-Bond, van der Waals |

| DNA Gyrase B | -7.2 | Asp73, Asn46, Arg136 | H-Bond, Electrostatic |

Theoretical approaches are also used to study the interaction of amino acids with inorganic material surfaces, which is relevant for biocompatible implants and biosensors. The interaction of this compound with a well-defined surface like the rutile TiO₂(110) can be modeled using periodic DFT calculations. rsc.org

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to link the chemical structure of a compound to its biological activity. oncodesign-services.com Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a key tool in this process. nih.govcreative-proteomics.comnumberanalytics.com

For this compound, a QSAR study would involve designing a virtual library of analogues by systematically modifying its structure. Modifications could include changing the length of the alkyl chain, altering the ether linkage, or substituting the isopropyl group. For each analogue, a set of molecular descriptors (e.g., size, hydrophobicity, electronic properties) would be calculated. nih.gov

Assuming a biological activity has been measured or predicted (e.g., enzyme inhibition from docking studies), a mathematical model is built to correlate the descriptors with the activity. mdpi.com This model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent or selective compounds. creative-proteomics.com

Computational Analysis of Evolutionary Conservation and Structural Impact

While this compound is a non-canonical amino acid, computational methods used to study novel amino acid clusters in natural proteins can provide a framework for understanding its potential impact if incorporated into a protein structure. iphy.ac.cnnih.gov

Computational tools can analyze protein sequence databases to identify clusters of amino acids that are conserved across different species, suggesting a critical structural or functional role. nih.gov When a novel amino acid like the one is computationally "mutated" into a protein structure, its effect can be assessed. iitd.ac.in For example, the bulky and partially hydrophobic side chain could influence local protein folding, stability, or create new binding pockets. Its flexibility might impact the dynamics of a protein loop region. By analyzing these potential structural changes and comparing them to known functional sites or conserved clusters, it is possible to hypothesize about how such a novel amino acid might influence or even create new protein functions. nih.govfrontiersin.org

Biochemical and Mechanistic Studies of 2 Amino 5 Propan 2 Yloxypentanoic Acid in Model Systems

Elucidation of Enzyme-Substrate Specificity and Catalytic Mechanisms

There is currently no available scientific literature detailing the interaction of 2-Amino-5-propan-2-yloxypentanoic acid with specific enzymes. Studies on its substrate specificity, including kinetic parameters such as the Michaelis constant (K_m) or catalytic efficiency (k_cat/K_m), have not been published. Consequently, the catalytic mechanisms of enzymes that might process this synthetic amino acid remain uncharacterized. Research in this area would be necessary to determine if it can act as a substrate, an inhibitor, or an allosteric modulator for enzymes involved in amino acid metabolism or other biological processes.

Investigation of Interactions with Model Biological Pathways (e.g., metabolic roles)

No studies have been published that investigate the metabolic fate or role of this compound in any model biological pathway. It is unknown whether this compound can be incorporated into metabolic networks, such as amino acid synthesis or degradation pathways, or if it has any effect on central carbon metabolism. Its structural similarity to norvaline, an amino acid known to have some biological activities, suggests potential for interaction, but this has not been experimentally verified for the title compound.

Impact on Protein Folding and Conformational Stability in Designed Systems

The impact of incorporating this compound into peptides or proteins has not been reported in the scientific literature. Research on how this non-standard amino acid might influence the secondary or tertiary structure of proteins, or affect their conformational stability and folding kinetics, is absent. Such studies would be valuable for protein engineering and the design of novel biomaterials but have not yet been conducted or published.

Mechanistic Characterization of Biological Activities in Cellular and Subcellular Models (e.g., apoptosis induction, EGFR downregulation)

There are no public research findings on the biological activities of this compound in cellular or subcellular models. Specific investigations into its potential to induce apoptosis, modulate signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway, or affect other cellular processes have not been documented. Therefore, its cytostatic, cytotoxic, or other pharmacological effects remain unknown.

Role as a Precursor or Component in Biosynthetic Pathways (if applicable to non-human systems or in vitro models)

No evidence exists in the available scientific literature to suggest that this compound serves as a precursor or component in any known biosynthetic pathways, either in non-human systems or in in vitro models. As a synthetic compound, it is not expected to be a natural intermediate in biological systems.

Due to the absence of specific research data for this compound in the reviewed scientific literature, no data tables can be generated.

Strategic Applications of 2 Amino 5 Propan 2 Yloxypentanoic Acid in Chemical Biology and Organic Synthesis Research

Utility as a Building Block in the Synthesis of Complex Natural Products and Peptidomimetics

Information presented in this section is based on the established principles of using non-canonical amino acids in synthesis, as direct studies involving 2-Amino-5-propan-2-yloxypentanoic acid are limited.

The incorporation of ncAAs is a cornerstone strategy in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties. The inclusion of a residue like this compound can confer several advantages over its natural counterparts.

Detailed Research Findings: The isopropoxy moiety on the side chain can introduce hydrophobicity, which may enhance the molecule's ability to cross cellular membranes. Furthermore, the ether linkage is resistant to enzymatic degradation by peptidases, a common challenge with natural peptide-based drugs. This increased metabolic stability can lead to a longer biological half-life. The steric bulk of the isopropoxy group can also be used to enforce specific secondary structures (e.g., β-turns or helical folds) within a peptide chain, which is critical for achieving high-affinity binding to biological targets. While natural products containing this specific amino acid have not been identified, its use as a synthetic building block could enable the creation of novel analogs of known bioactive peptides with improved pharmacological profiles.

Table 1: Potential Contributions of this compound in Peptidomimetics

| Feature | Potential Advantage | Rationale |

|---|---|---|

| Isopropoxy Side Chain | Increased Lipophilicity | May improve cell permeability and oral bioavailability. |

| Stable Ether Linkage | Enhanced Proteolytic Stability | Resistance to degradation by endogenous proteases, leading to a longer half-life. |

| Steric Hindrance | Conformational Constraint | Can lock the peptide backbone into a bioactive conformation, increasing receptor affinity and selectivity. |

| Non-natural Structure | Novelty in Drug Design | Provides access to chemical space not occupied by natural peptides, potentially overcoming drug resistance. |

Development of Novel Chemical Probes for Cellular Processes

This section discusses the potential development of chemical probes based on the structure of this compound, drawing from general methodologies in the field.

Chemical probes are essential tools for interrogating complex biological systems. Non-canonical amino acids are frequently used as scaffolds for such probes by incorporating reporter groups (like fluorophores) or bioorthogonal handles (like azides or alkynes) that allow for visualization and tracking of proteins and other biomolecules within living cells.

Detailed Research Findings: The structure of this compound can be synthetically modified to serve as a chemical probe. The terminal isopropoxy group, while not a reporter itself, provides a stable, non-reactive scaffold. A common strategy involves replacing the isopropoxy group with, or attaching to it, a functional moiety for detection. For example, a fluorescent dye could be appended via a stable linkage, creating a fluorescent amino acid that can be incorporated into a peptide to study its localization and interactions in real-time.

Alternatively, the side chain could be modified to include a bioorthogonal "handle." This handle would be chemically inert within the cell until a specific, externally introduced reagent is added, which then reacts exclusively with the handle. This allows for techniques like Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), where newly synthesized proteins incorporating the modified amino acid can be selectively labeled and identified. The stable ether backbone of the parent compound is advantageous, as it would not interfere with the bioorthogonal reaction.

Table 2: Illustrative Design of Chemical Probes from an Alkoxy-Amino Acid Scaffold

| Probe Type | Required Modification | Application Example |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., NBD, coumarin) to the side chain. | Real-time imaging of peptide trafficking and localization within a cell. |

| Bioorthogonal Probe | Incorporation of an azide (B81097) or alkyne group into the side chain. | Tagging and enrichment of newly synthesized proteins for proteomic analysis. |

| Photo-crosslinking Probe | Incorporation of a diazirine or benzophenone (B1666685) group. | Identifying protein-protein interaction partners by covalently trapping binding partners upon UV irradiation. |

Integration into Unnatural Amino Acid Mutagenesis and Protein Engineering Research

The principles described here are based on established methods of protein engineering using various ncAAs, as direct mutagenesis studies with this compound are not documented.

Unnatural amino acid mutagenesis is a powerful technique in protein engineering that allows for the site-specific incorporation of ncAAs into a protein's primary sequence. This is typically achieved by reprogramming the genetic code, using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., TAG) and inserts the desired ncAA instead.

Detailed Research Findings: Incorporating this compound at specific sites within a protein could be used to probe and modulate its structure and function. The parent amino acid, norvaline, is known to sometimes be misincorporated at leucine (B10760876) positions in recombinant proteins, suggesting that the cellular machinery can tolerate its linear side chain. The isopropoxy group of the target compound would introduce a flexible, moderately hydrophobic, and chemically stable ether linkage.

Potential applications in protein engineering include:

Probing Hydrophobic Cores: Replacing a natural hydrophobic residue (like leucine or isoleucine) with this amino acid could test the steric and electronic requirements of a protein's hydrophobic core, providing insights into protein folding and stability.

Modifying Enzyme Active Sites: Placing the isopropoxy side chain within an enzyme's active site could alter substrate specificity or catalytic activity by changing the shape and chemical environment of the binding pocket.

Creating Novel Binding Interfaces: The unique chemical nature of the ether-containing side chain could be used to engineer new protein-protein or protein-ligand interactions that are not possible with the canonical 20 amino acids.

Table 3: Potential Impacts of Incorporating this compound in Proteins

| Target Site of Incorporation | Potential Effect | Research Goal |

|---|---|---|

| Hydrophobic Core | Alteration of packing and stability. | Study the principles of protein folding and conformational stability. |

| Enzyme Active Site | Modification of substrate binding pocket. | Engineer enzymes with novel catalytic activities or substrate preferences. |

| Protein-Protein Interface | Disruption or creation of new contact points. | Map binding interfaces or design proteins with new interaction partners. |

| Solvent-Exposed Surface | Minor alteration of surface properties. | Investigate the role of surface residues on protein solubility and aggregation. |

Exploitation in the Design and Synthesis of Functional Organic Materials and Supramolecular Assemblies

This section extrapolates the potential use of this compound in materials science based on the self-assembly properties of other functionalized amino acids.

Amino acids and their derivatives are valuable building blocks for creating functional organic materials due to their inherent chirality, biocompatibility, and ability to form ordered structures through non-covalent interactions like hydrogen bonding and hydrophobic interactions.

Detailed Research Findings: Functionalized amino acids can self-assemble into a variety of nanostructures, such as fibers, ribbons, and hydrogels. The nature of the side chain is a critical determinant of the final assembled structure. The isopropoxy side chain of this compound introduces a degree of hydrophobicity and flexibility that could drive the formation of unique supramolecular assemblies.

For example, dipeptides or other short peptides containing this residue could potentially form hydrogels. mdpi.com In such materials, the amino acid backbone would form a hydrogen-bonded network, while the hydrophobic isopropoxy side chains would associate to form micelle-like junctions, creating a stable, water-trapping matrix. Such hydrogels could have applications in tissue engineering as scaffolds for cell growth or as vehicles for controlled drug release. Furthermore, polymers synthesized from this amino acid could yield biodegradable materials with tunable physical properties, where the ether side chain could modulate characteristics like glass transition temperature and mechanical strength. beilstein-journals.org

Table 4: Potential Supramolecular Structures and Materials

| Building Block | Potential Assembly/Material | Driving Forces for Assembly | Potential Application |

|---|---|---|---|

| Di- or Tri-peptides containing the amino acid | Hydrogels, Nanofibers | Hydrogen bonding (backbone), Hydrophobic interactions (side chain) | 3D cell culture, drug delivery vehicles. |

| N-terminally modified (e.g., with Fmoc) amino acid | Organogels, Micelles | π-π stacking (Fmoc group), Hydrophobic interactions | Functional coatings, encapsulation of small molecules. |

| Poly(amino acid) | Biodegradable Polymers | Covalent polymer backbone | Biocompatible plastics, sutures, or implants. |

Future Research Trajectories and Unexplored Avenues for 2 Amino 5 Propan 2 Yloxypentanoic Acid

Emerging Synthetic Methodologies and Automation in Amino Acid Synthesis

The efficient and scalable synthesis of 2-Amino-5-propan-2-yloxypentanoic acid is a critical first step for its extensive study. While traditional methods for amino acid synthesis exist, recent advancements are paving the way for more efficient and environmentally friendly approaches.

One promising avenue is the application of C-H functionalization . This strategy allows for the direct modification of carbon-hydrogen bonds, which are abundant in starting materials, to introduce new functional groups. mdpi.com This can lead to more direct and less wasteful synthetic routes. mdpi.com Furthermore, the integration of photocatalysis into synthetic schemes offers the advantage of using light as a sustainable energy source to drive chemical reactions under mild conditions. mdpi.com

Chemo-enzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, also present a powerful approach. researchgate.net For instance, L-specific amidases have been used for the enantioselective hydrolysis of amino acid amides to produce optically pure L- or D-amino acids. researchgate.net

To accelerate the synthesis and screening of derivatives of this compound, automation will be indispensable. Automated solid-phase peptide synthesis (SPPS) is a well-established technique that allows for the rapid and reliable assembly of peptides. creative-peptides.comyoutube.comoxfordglobal.comnih.gov By incorporating this compound into automated synthesis workflows, researchers can efficiently create libraries of novel peptides for biological evaluation. creative-peptides.comyoutube.com

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| C-H Functionalization | More direct and atom-economical synthetic routes. mdpi.com |

| Photocatalysis | Use of sustainable light energy and mild reaction conditions. mdpi.com |

| Chemo-enzymatic Synthesis | High stereoselectivity and environmentally friendly processes. researchgate.net |

| Automated SPPS | Rapid and high-throughput synthesis of peptides containing the novel amino acid. creative-peptides.comyoutube.com |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design

In the context of this compound, AI and ML algorithms could be used to:

Predict Bioactivity: By training models on large datasets of known bioactive molecules, it may be possible to predict the potential biological targets and activities of peptides and other compounds containing this novel amino acid.

Optimize Properties: Machine learning models can help in designing derivatives of this compound with improved properties, such as enhanced binding affinity to a target protein or increased metabolic stability. oxfordglobal.comtechnologynetworks.com

De Novo Design: Generative models can be used to design entirely new peptide sequences incorporating this compound that are predicted to have specific therapeutic effects. mit.edunews-medical.netnewswise.com

The integration of AI and ML into the research pipeline for this compound has the potential to significantly accelerate the discovery of new drug candidates and functional biomaterials. numberanalytics.com

Advanced Analytical Techniques for In Situ and Real-Time Monitoring

A thorough understanding of the synthesis and biochemical behavior of this compound requires sophisticated analytical techniques. Modern analytical methods offer high sensitivity and resolution, enabling detailed characterization and real-time monitoring of chemical processes. numberanalytics.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are workhorse techniques for the separation and quantification of amino acids. numberanalytics.comfbise.edu.pkcreative-proteomics.com These methods can be coupled with various detectors, including UV-Vis and fluorescence detectors, often after a derivatization step to enhance sensitivity. fbise.edu.pkcreative-proteomics.com

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of amino acids and their derivatives. numberanalytics.comcreative-proteomics.comnih.gov Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecules of interest. numberanalytics.com

For in situ and real-time monitoring of reactions involving this compound, techniques such as process analytical technology (PAT) can be employed. This involves the use of spectroscopic probes (e.g., Raman or infrared) to monitor reaction progress in real-time, allowing for better control and optimization of synthetic processes.

| Analytical Technique | Application for this compound |

| HPLC/UHPLC | Separation and quantification of the amino acid and its derivatives. numberanalytics.comfbise.edu.pkcreative-proteomics.com |

| LC-MS/MS | Identification, quantification, and structural elucidation. numberanalytics.comcreative-proteomics.comnih.gov |

| Process Analytical Technology | Real-time monitoring and optimization of synthesis. |

Comprehensive Mechanistic Understanding in Diverse Biochemical Contexts

The presence of an ether linkage in the side chain of this compound is a key structural feature that may impart unique biochemical properties. numberanalytics.com Ethers are generally more stable to chemical and enzymatic degradation than esters, which could lead to peptides with longer half-lives in biological systems. wikipedia.org However, the C-O bond in ethers can be cleaved under strongly acidic conditions. libretexts.orglibretexts.org

Future research should focus on understanding the metabolic fate of this novel amino acid and how it is processed by cellular machinery. This includes investigating its recognition by aminoacyl-tRNA synthetases and its potential for incorporation into proteins.

The ether oxygen could also participate in hydrogen bonding or other non-covalent interactions, influencing the conformation and binding properties of peptides containing this residue. numberanalytics.com Detailed structural studies, using techniques like X-ray crystallography and NMR spectroscopy, will be crucial to elucidate the precise role of the propan-2-yloxy group in molecular recognition.

Potential for Derivatization to Access Novel Bioactive Scaffolds

The core structure of this compound provides a versatile scaffold for further chemical modification. Derivatization of the amino group, the carboxylic acid group, or even the side chain could lead to a wide range of new molecules with diverse biological activities. rsc.org

For example, the amino group can be acylated or alkylated to produce a variety of amides and amines. mdpi.com The carboxylic acid can be converted to esters or amides. These modifications can be used to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and ability to cross cell membranes.

Furthermore, the development of derivatization strategies is essential for analytical purposes. Reagents like phenylisothiocyanate (PITC) and 6-aminoquinolyl-N-hydroxysuccinimdyl carbamate (B1207046) (AQC) are commonly used to derivatize amino acids before HPLC analysis to improve their detection. fbise.edu.pk

The systematic exploration of the chemical space around this compound through derivatization holds significant promise for the discovery of novel bioactive compounds. nih.govnih.gov

Q & A

Q. What are the methodological considerations for synthesizing 2-Amino-5-propan-2-yloxypentanoic acid, and how can purification challenges be addressed?

Synthesis typically involves nucleophilic substitution or coupling reactions to introduce the propan-2-yloxy group at the fifth carbon of the pentanoic acid backbone. Key steps include:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions during synthesis.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for substitution reactions.

- Purification : Reverse-phase HPLC or ion-exchange chromatography resolves challenges posed by polar byproducts. Low solubility in organic solvents may necessitate aqueous-organic solvent systems .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction. Refinement via SHELXL (SHELX suite) optimizes structural parameters, leveraging high-resolution data to validate bond angles and torsion angles .

- NMR spectroscopy : Nuclear Overhauser effect (NOE) correlations and coupling constants (e.g., ) differentiate enantiomers.

- Chiral chromatography : Use CSP (chiral stationary phase) columns with UV detection to confirm enantiopurity .

Q. What analytical techniques are critical for characterizing the compound’s solid-state properties?

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles.

- Differential scanning calorimetry (DSC) : Identify phase transitions and melting points.

- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphism .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data in structural assignments?

- Multi-technique validation : Cross-validate NMR-derived bond distances/angles with X-ray data. Discrepancies in hydrogen bonding networks (e.g., NH···O vs. OH···N interactions) require revisiting refinement parameters in SHELXL .

- Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts or IR spectra, identifying mismatches with experimental data. Adjust crystallographic occupancy factors or thermal parameters if disorder is suspected .

Q. What experimental design strategies are effective for studying the compound’s interactions with biological targets?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and stoichiometry with enzymes or receptors.

- Molecular docking : Use software like AutoDock Vina to predict binding modes, guided by crystallographic data on similar amino acid derivatives. Validate via site-directed mutagenesis .

- Metabolic flux analysis : -labeling tracks incorporation into metabolic pathways, with LC-MS/MS detecting labeled intermediates .

Q. How can stability studies be designed to evaluate the compound under varying pH and temperature conditions?

- Forced degradation assays : Expose the compound to extremes (e.g., pH 1–13, 40–80°C) and monitor degradation via UPLC-MS.

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions.

- Hydrogen bonding analysis : Correlate stability with crystal packing efficiency using graph-set notation (e.g., motifs for dimeric interactions) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.